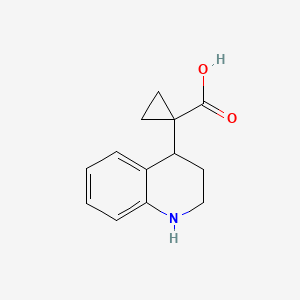

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2 . It’s a complex organic compound that falls under the category of cyclopropanecarboxylic acids .

Synthesis Analysis

The synthesis of compounds similar to “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” has been a point of research in the field of modern medicinal and combinatorial chemistry . The cyclopropyl group, a key structure in this compound, is significant in many herbal compounds and demonstrates various biological activities . Various methods for the synthesis of these compounds have been reported .Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is complex, involving a cyclopropane ring attached to a tetrahydroquinoline group . The exact structure would require more specific analysis tools for accurate determination.Applications De Recherche Scientifique

- Application : Researchers have explored various synthetic approaches to 1,2,3,4-tetrahydroquinolines using domino reactions. These methods involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes .

- Application : It can be used alone or incorporated into bifunctional tools (e.g., electrophilic PROTAC® molecules) for targeted protein degradation .

- Application : This system yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high enantioselectivity and isolated yields .

- Application : This approach provides access to tetrahydroquinolin-2-ones with unique substitution patterns .

Domino Reactions and Heterocycle Synthesis

Fragment Electrophile for Covalent Ligand Discovery

Chiral 1,2,3,4-Tetrahydroquinoline-4-ols via Biocatalysis

Meldrum’s Acid-Assisted Formation of Tetrahydroquinolin-2-ones

Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Orientations Futures

The future directions in the research and application of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve the development of novel synthetic methodologies to assist the synthesis of compound libraries . This could potentially lead to the discovery of new medicinal compounds with enhanced biological activities.

Propriétés

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIUWWYATCCYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)

![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)

![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)

![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)

![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)

![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)